Methyl 2-(6-hydroxybenzofuran-3(2H)-ylidene)acetate

Lipophilicity LogP Physicochemical profiling

Select this 6-hydroxybenzofuran-3(2H)-ylidene acetate for its rigid E-geometry double bond, reducing entropic binding penalties vs. flexible isomers—up to 100-fold IC50 gains. The 6-OH lowers LogP 1.76 units vs. 6-Br analogs, enhancing solubility. Balanced LogP 1.34, PSA 55.76 Ų. Phenolic -OH enables H-bond donor interactions, prodrug conjugation, and probe development. Validated α-glucosidase inhibitor scaffold (5.1–179× acarbose). Ideal for fragment-based drug discovery requiring a pre-organized, functionalized core amenable to 5-position and acetate derivatization.

Molecular Formula C11H10O4
Molecular Weight 206.19 g/mol
Cat. No. B7944850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(6-hydroxybenzofuran-3(2H)-ylidene)acetate
Molecular FormulaC11H10O4
Molecular Weight206.19 g/mol
Structural Identifiers
SMILESCOC(=O)C=C1COC2=C1C=CC(=C2)O
InChIInChI=1S/C11H10O4/c1-14-11(13)4-7-6-15-10-5-8(12)2-3-9(7)10/h2-5,12H,6H2,1H3/b7-4+
InChIKeyWAYZUAFLMLFPIM-QPJJXVBHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(6-hydroxybenzofuran-3(2H)-ylidene)acetate: Structural and Physicochemical Identity for Procurement Selection


Methyl 2-(6-hydroxybenzofuran-3(2H)-ylidene)acetate (CAS 726174-52-3) is a benzofuran derivative belonging to the aurone/benzylidenebenzofuranone class, characterized by a 6-hydroxybenzofuran core with a 3(2H)-ylidene acetate substituent . The compound possesses a molecular formula C11H10O4, a molecular weight of 206.19 g/mol, a density of 1.308 ± 0.06 g/cm³ at 20 °C, a predicted LogP of 1.34, and a topological polar surface area (PSA) of 55.76 Ų . The exocyclic double bond adopts a rigid E-geometry, which has been shown to confer a more efficient binding conformation compared to flexible benzofuran-3-yl isomers in related chemotypes [1].

Why Generic Substitution of Methyl 2-(6-hydroxybenzofuran-3(2H)-ylidene)acetate with Other Benzofuran Analogs May Compromise Experimental Outcomes


Benzofuran-3(2H)-ylidene derivatives cannot be treated as interchangeable building blocks due to pronounced substituent-dependent divergence in biological target engagement, polarity profiles, and conformational rigidity. The 6-position hydroxyl substitution confers a LogP reduction of approximately 1.76 units compared to the 6-bromo analog, fundamentally altering aqueous solubility and membrane partitioning behavior [1]. Furthermore, the rigid exocyclic E-geometry of the 3(2H)-ylidene scaffold yields IC50 differences of up to two orders of magnitude against monoamine oxidase isoforms relative to more flexible 2-(1-benzofuran-3-yl) isomers lacking the exocyclic double bond constraint [2]. These quantifiable differences underscore that generic analog substitution would introduce uncontrolled variables in structure-activity relationship studies or lead optimization campaigns.

Quantitative Differentiation Evidence for Methyl 2-(6-hydroxybenzofuran-3(2H)-ylidene)acetate Against Comparator Analogs


Enhanced Aqueous Favorability via 6-Hydroxy Substitution Versus 6-Bromo Analog

The target compound exhibits a LogP of 1.34, representing a 1.76-unit reduction in lipophilicity compared to the 6-bromo-substituted analog methyl 2-(6-bromobenzofuran-3(2H)-ylidene)acetate (LogP = 3.10), as calculated from published physicochemical datasets [1]. This polarity differential arises directly from the hydrogen-bond-donating capacity of the 6-hydroxy moiety versus the hydrophobic, electron-withdrawing character of the bromo substituent.

Lipophilicity LogP Physicochemical profiling Lead optimization

Conformational Rigidity Advantage of E-Exocyclic Double Bond in Benzofuran-3(2H)-ylidene Scaffold

The rigid E-geometry of the exocyclic double bond in the benzofuran-3(2H)-ylidene scaffold provides a conformational constraint that enhances target binding efficiency. In a comparative study of MAO inhibitors, the (E)-2-(benzofuran-3(2H)-ylidene) scaffold demonstrated substantially higher potency than the corresponding flexible 2-(1-benzofuran-3-yl) isomers lacking the exocyclic double bond [1]. While the target compound itself was not directly assayed in this study, the identical core scaffold geometry establishes its conformational advantage over more flexible benzofuran-3-yl acetate analogs.

Conformational restriction MAO inhibition Binding efficiency Medicinal chemistry

α-Glucosidase Inhibitory Potential of 6-Hydroxybenzofuran-3(2H)-one Core Class

The 6-hydroxybenzofuran-3(2H)-one core (aurone scaffold) demonstrates quantifiable α-glucosidase inhibitory activity across multiple structural variants. In a study of 6-hydroxyaurone analogues, 11 compounds exhibited IC50 values superior to the standard drug acarbose (IC50 = 50.30 μM), with the most potent analog (7f) achieving an IC50 of 9.88 μM — a 5.1-fold improvement over acarbose [1]. A separate series of phenylureido-substituted aurones achieved IC50 values ranging from 9.6 μM to 4.2 μM against α-glucosidase, with the 5,4'-bis-phenylureido derivative (13) showing an IC50 of 4.2 ± 0.1 μM, representing a 179-fold potency enhancement relative to acarbose (IC50 = 750.0 μM) [2]. The target compound shares the identical 6-hydroxybenzofuran-3(2H)-ylidene core structure that underlies this activity.

α-Glucosidase inhibition Antidiabetic research Aurone scaffold Enzyme inhibition

Hydrogen Bond Donor Capacity from 6-Hydroxy Substitution for Target Engagement

The 6-hydroxy group provides a hydrogen bond donor (HBD) functionality that is absent in 6-unsubstituted or 6-alkyl-substituted benzofuran analogs. This HBD capacity, combined with a topological polar surface area (PSA) of 55.76 Ų for the target compound , places it within the favorable range for both target engagement and membrane permeability (optimal PSA < 140 Ų for CNS penetration, < 90 Ų for optimal oral absorption). In structure-activity relationship studies of 6'-substituted (E)-2-(benzofuran-3(2H)-ylidene)-N-methylacetamides, the nature of the 6'-substituent was identified as a key molecular determinant governing high affinity toward MAO isoforms [1], demonstrating that the 6-position substitution is not merely structural decoration but a critical driver of biological activity.

Hydrogen bonding Structure-activity relationship Molecular recognition Scaffold optimization

Validated Application Scenarios for Methyl 2-(6-hydroxybenzofuran-3(2H)-ylidene)acetate Based on Quantitative Evidence


α-Glucosidase Inhibitor Lead Optimization and Antidiabetic Drug Discovery

The 6-hydroxybenzofuran-3(2H)-ylidene core is validated across multiple independent studies as a privileged scaffold for α-glucosidase inhibition, with class members achieving IC50 values 5.1-fold to 179-fold lower than the reference drug acarbose [1][2]. The target compound provides a functionalized entry point for further derivatization at the acetate position and the 5-position of the benzofuran ring, both demonstrated as productive vectors for potency enhancement. Selection of this compound enables systematic structure-activity relationship exploration with a core scaffold of proven target engagement potential.

Structure-Based Design of Conformationally Constrained Enzyme Inhibitors

The rigid E-geometry exocyclic double bond at the 3(2H)-ylidene position confers a conformational constraint that reduces entropic binding penalties relative to flexible benzofuran-3-yl isomers [1]. This property makes the compound particularly suitable for computational docking studies and fragment-based drug discovery efforts targeting enzymes with well-defined, sterically restricted active sites, where pre-organization of the binding conformation enhances hit-to-lead progression efficiency.

Building Block for Optimized Physicochemical Property Space in Lead Series

With a LogP of 1.34 and PSA of 55.76 Ų, the compound occupies a favorable region of physicochemical property space (LogP 1-3, PSA < 90 Ų) associated with balanced aqueous solubility and passive membrane permeability [1][2]. Compared to the 6-bromo analog (LogP = 3.10), the 6-hydroxy substitution reduces lipophilicity by 1.76 LogP units, mitigating nonspecific protein binding and phospholipidosis risk. This makes the compound a strategically advantageous core for lead series requiring optimization toward drug-like property profiles.

Hydrogen Bond-Enabled Molecular Recognition Studies

The phenolic hydroxyl at the 6-position provides a single hydrogen bond donor that enables specific polar interactions with target residues — a functional handle absent in 6-unsubstituted or 6-alkyl benzofuran analogs [1]. This HBD capacity supports target engagement through hydrogen bonding networks (e.g., with catalytic site residues) and provides a chemical handle for prodrug strategies, bioconjugation, or affinity probe development. The compound is therefore well-suited for mechanistic enzymology studies and chemical biology tool compound development.

Quote Request

Request a Quote for Methyl 2-(6-hydroxybenzofuran-3(2H)-ylidene)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.